4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a chemical compound of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the thiadiazole ring, piperazine moiety, and pyrimidine structure contributes to its biological relevance. This compound is classified as a heterocyclic organic compound, which is characterized by the incorporation of nitrogen and sulfur atoms in its ring structures.
The synthesis of 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular formula for 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is with a molecular weight of 314.4 g/mol.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
| InChI Key | JVAOPSMBDXWUNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NSC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
The compound can undergo various chemical reactions:
The mechanism of action for 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets in biological systems. The thiadiazole ring is known for its ability to interact with metal ions and enzyme active sites, while the piperazine and pyrimidine moieties enhance binding affinity and selectivity for biological targets. This interaction modulates various biological pathways leading to therapeutic effects.
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
The physical properties indicate that the compound may have moderate stability under standard conditions but requires specific storage conditions to maintain integrity.
The compound has several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7